

Application Notes & Protocols for Combustion Studies of 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

Cat. No.: B12649785

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research: As of late 2025, dedicated combustion studies (including ignition delay time, flame speed, and detailed chemical kinetic modeling) for **3,3-diethyl-2-methylpentane** are not available in the published literature. The following application notes and protocols are therefore provided as a prospective guide for researchers intending to investigate the combustion characteristics of this compound. The methodologies described are based on established techniques for studying the combustion of other decane isomers and branched alkanes.

Compound Overview and Properties

3,3-Diethyl-2-methylpentane is a highly branched saturated hydrocarbon and an isomer of decane (C₁₀H₂₂). Its molecular structure is expected to significantly influence its combustion behavior, particularly its autoignition characteristics, when compared to linear alkanes like n-decane. Understanding the combustion of such branched isomers is crucial for developing and refining chemical kinetic models for surrogate fuels that mimic the complexity of real-world gasoline and jet fuels.

Table 1: Physical and Chemical Properties of **3,3-Diethyl-2-methylpentane**

Property	Value	Unit	Source
Molecular Formula	C ₁₀ H ₂₂	-	--INVALID-LINK--[1]
Molecular Weight	142.28	g/mol	--INVALID-LINK--[1]
IUPAC Name	3,3-diethyl-2-methylpentane	-	--INVALID-LINK--[1]
CAS Number	52897-16-2	-	--INVALID-LINK--[2]
Boiling Point	174	°C	--INVALID-LINK--[3]
Enthalpy of Vaporization (Δ _{avap} H°)	47.3	kJ/mol	--INVALID-LINK--[4]
Standard Gibbs Free Energy of Formation (Δ _f G°)	33.72	kJ/mol	--INVALID-LINK--[5]
Standard Enthalpy of Formation (Gas, Δ _f H° _{gas})	-263.76	kJ/mol	--INVALID-LINK--[5]

Complete Combustion Reaction

The balanced chemical equation for the complete combustion of **3,3-diethyl-2-methylpentane** in the presence of excess oxygen is as follows:

This stoichiometric relationship is fundamental for preparing fuel-oxidizer mixtures for the experimental protocols outlined below.

Experimental Protocols for Combustion Characterization

To characterize the combustion properties of **3,3-diethyl-2-methylpentane**, two primary experimental apparatus are recommended: the Shock Tube for high-temperature ignition delay

measurements and the Rapid Compression Machine for low-to-intermediate temperature autoignition studies.

Protocol for High-Temperature Ignition Delay Time Measurement using a Shock Tube

Objective: To measure the ignition delay time (IDT) of **3,3-diethyl-2-methylpentane**/air mixtures at high temperatures (typically > 1000 K) and various pressures. IDT is a critical parameter for validating chemical kinetic models.[9]

Apparatus: High-pressure shock tube.

Methodology:

- Mixture Preparation:
 - Gaseous fuel/oxidizer mixtures are prepared manometrically in a mixing tank.
 - For liquid fuels like **3,3-diethyl-2-methylpentane**, an aerosol suspension method is employed. The fuel is atomized into fine droplets (typically 2-5 μm Sauter mean diameter) within the driven section of the shock tube to ensure a homogeneous mixture with the oxidizer (e.g., air).[10]
 - Mixtures are prepared for a range of equivalence ratios (Φ), typically from fuel-lean ($\Phi = 0.5$) to fuel-rich ($\Phi = 2.0$).
- Shock Tube Operation:
 - The driven section is filled with the prepared fuel/oxidizer mixture to a specific initial pressure.
 - The driver section is filled with a high-pressure driver gas (e.g., helium).[10]
 - The diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, heating and compressing the test gas.

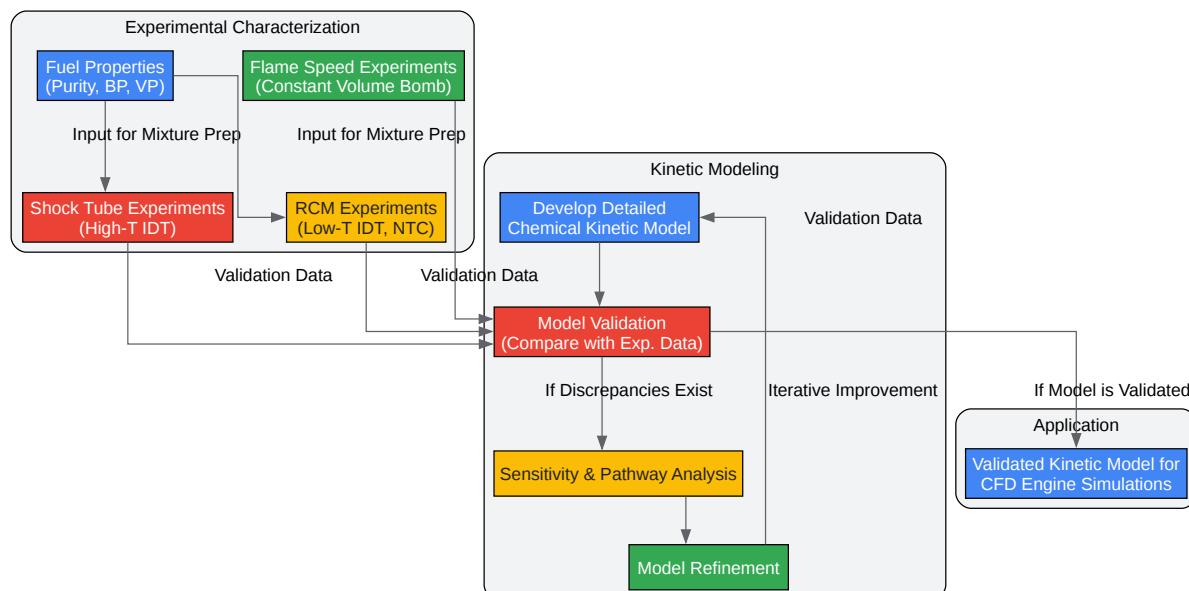
- The incident shock wave reflects off the end wall, further compressing and heating the gas to the desired test conditions (T_5 , P_5).
- Data Acquisition:
 - Pressure transducers mounted along the shock tube measure the shock wave velocity, which is used to calculate the post-reflection temperature and pressure.
 - A pressure transducer at the end wall records the pressure history of the reacting mixture.
 - Optical diagnostics, such as a photomultiplier tube with appropriate filters, are used to detect chemiluminescence from specific radicals (e.g., OH^* at 307 nm) which signifies the onset of ignition.[9]
- Ignition Delay Time Definition:
 - The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.[9] This is typically determined by the time of the maximum rate of pressure rise or the sharp increase in the OH^* emission signal.

Protocol for Low-to-Intermediate Temperature Autoignition Study using a Rapid Compression Machine (RCM)

Objective: To investigate the autoignition behavior of **3,3-diethyl-2-methylpentane**, including two-stage ignition and the negative temperature coefficient (NTC) region, under conditions relevant to internal combustion engines (typically 600-1100 K).[11]

Apparatus: Rapid Compression Machine.

Methodology:


- Mixture Preparation:
 - A homogeneous mixture of **3,3-diethyl-2-methylpentane** vapor and an oxidizer (e.g., synthetic air) is prepared in a heated mixing vessel. The partial pressure of the fuel is kept

below its saturation vapor pressure at the mixing temperature to prevent condensation.

- The mixture is allowed to homogenize for a sufficient period before being introduced into the RCM reaction chamber.
- RCM Operation:
 - The reaction chamber is evacuated and then filled with the prepared gas mixture to a predetermined initial pressure and temperature.
 - The piston(s) are rapidly driven to compress the gas, typically in under 20 ms, to a target pressure (Pc) and temperature (Tc) at the end of compression (EOC).[\[12\]](#)
 - The piston is then held in place, creating a constant volume reactor for the subsequent autoignition process.
- Data Acquisition:
 - A dynamic pressure transducer within the reaction chamber records the pressure-time history during and after compression.[\[13\]](#)
 - The compressed temperature (Tc) at EOC is calculated from the measured pressure (Pc), the initial conditions (Pi, Ti), and the specific heat ratio of the mixture, assuming an adiabatic core.[\[12\]](#)
- Ignition Delay Time Definition:
 - The total ignition delay time is the time from the end of compression to the point of maximum pressure rise during the main ignition event.
 - For two-stage ignition, the first-stage ignition delay is also recorded, corresponding to the initial, smaller pressure rise.[\[11\]](#)

Visualization of Research Workflow

The following diagram illustrates a typical workflow for a comprehensive combustion study of a novel fuel like **3,3-diethyl-2-methylpentane**, from initial characterization to the development of a validated chemical kinetic model.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental and modeling studies of a novel fuel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Diethyl-2-methylpentane | C10H22 | CID 521430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentane, 3,3-diethyl-2-methyl- [webbook.nist.gov]
- 3. 3,3-diethyl-2-methylpentane [stenutz.eu]
- 4. Pentane, 3,3-diethyl-2-methyl- [webbook.nist.gov]
- 5. Pentane, 3,3-diethyl-2-methyl- (CAS 52897-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. webqc.org [webqc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Fundamental features of hydrocarbon autoignition in a rapid compression machine (Journal Article) | OSTI.GOV [osti.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Ignition study in rapid compression machine [dspace.mit.edu]
- To cite this document: BenchChem. [Application Notes & Protocols for Combustion Studies of 3,3-Diethyl-2-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12649785#use-of-3-3-diethyl-2-methylpentane-in-combustion-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com